molecular formula C11H20N2O B2793837 5-(butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856041-81-0

5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No. B2793837
CAS RN: 1856041-81-0
M. Wt: 196.294
InChI Key: SZMROFMRMPRQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(butoxymethyl)-1-isopropyl-1H-pyrazole, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPIP is a pyrazole derivative that has been shown to have a range of biological effects, making it a valuable tool for investigating various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood, but it is thought to act by modulating various signaling pathways in the body. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, vasodilatory, and anticancer properties. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

5-(butoxymethyl)-1-isopropyl-1H-pyrazole has several advantages as a research tool, including its ability to modulate various signaling pathways in the body, its anti-inflammatory and antioxidant properties, and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, including investigating its potential as a treatment for various diseases, such as Alzheimer's disease, cardiovascular disease, and cancer. Further research is also needed to fully understand its mechanism of action and to optimize its use as a research tool. Additionally, the development of new synthesis methods for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole may lead to the discovery of new derivatives with even greater biological activity.

Synthesis Methods

5-(butoxymethyl)-1-isopropyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with sodium azide, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with hydrazine hydrate, followed by oxidation with potassium permanganate.

Scientific Research Applications

5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In the cardiovascular system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have vasodilatory effects, improving blood flow and reducing hypertension. In cancer research, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

5-(butoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMROFMRMPRQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(butoxymethyl)-1-isopropyl-1H-pyrazole

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